molecular formula C6H12ClN B6275475 1-methyl-3-methylidenecyclobutan-1-amine hydrochloride CAS No. 2763750-82-7

1-methyl-3-methylidenecyclobutan-1-amine hydrochloride

Cat. No. B6275475
CAS RN: 2763750-82-7
M. Wt: 133.6
InChI Key:
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Description

1-Methyl-3-methylidenecyclobutan-1-amine hydrochloride (MMCH) is an organic compound belonging to the class of cyclobutanes, which are characterized by their four-member ring structures. MMCH is an important intermediate in the synthesis of pharmaceuticals and other organic compounds, as well as in the production of certain polymers. MMCH is also a useful reagent in the synthesis of other organic molecules.

Mechanism of Action

The mechanism of action of 1-methyl-3-methylidenecyclobutan-1-amine hydrochloride is not fully understood. However, it is believed that 1-methyl-3-methylidenecyclobutan-1-amine hydrochloride acts as a proton donor, donating a proton to the substrate molecule to form a new product. This new product is then further reacted with other molecules to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-methyl-3-methylidenecyclobutan-1-amine hydrochloride are not fully understood. However, it is believed that 1-methyl-3-methylidenecyclobutan-1-amine hydrochloride may have an effect on the activity of certain enzymes and other proteins. In addition, 1-methyl-3-methylidenecyclobutan-1-amine hydrochloride may have an effect on the metabolism of certain molecules, such as carbohydrates and lipids.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-methyl-3-methylidenecyclobutan-1-amine hydrochloride in lab experiments is its relatively low cost and ease of synthesis. In addition, 1-methyl-3-methylidenecyclobutan-1-amine hydrochloride is a relatively stable molecule, making it a suitable reagent for a variety of reactions. However, 1-methyl-3-methylidenecyclobutan-1-amine hydrochloride can be toxic if ingested, and its use should be done with caution.

Future Directions

There are a number of potential future directions for the use of 1-methyl-3-methylidenecyclobutan-1-amine hydrochloride in scientific research. These include the use of 1-methyl-3-methylidenecyclobutan-1-amine hydrochloride in the synthesis of novel pharmaceuticals, the development of new polymers, the production of chiral compounds, and the synthesis of peptides and proteins. In addition, 1-methyl-3-methylidenecyclobutan-1-amine hydrochloride could be used in the development of new catalysts and enzymes, as well as in the development of new materials and technologies. Finally, 1-methyl-3-methylidenecyclobutan-1-amine hydrochloride could be used in the development of new methods for the synthesis of organic molecules.

Synthesis Methods

1-methyl-3-methylidenecyclobutan-1-amine hydrochloride can be synthesized from 1-methyl-3-methylidenecyclobutane (MMDC) via a two-step process. The first step involves the reaction of MMDC with hydrochloric acid (HCl) to form 1-methyl-3-methylidenecyclobutan-1-amine hydrochloride (1-methyl-3-methylidenecyclobutan-1-amine hydrochloride). In the second step, the 1-methyl-3-methylidenecyclobutan-1-amine hydrochloride is reacted with sodium hydroxide (NaOH) to form the corresponding sodium salt, which can be isolated and purified.

Scientific Research Applications

1-methyl-3-methylidenecyclobutan-1-amine hydrochloride is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the production of polymers, and the synthesis of other organic molecules. It is also used in the synthesis of compounds such as amines, alcohols, and carboxylic acids. In addition, 1-methyl-3-methylidenecyclobutan-1-amine hydrochloride is used in the synthesis of peptides and proteins, as well as in the production of chiral compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-3-methylidenecyclobutan-1-amine hydrochloride involves the reaction of 1-methylcyclobutanecarboxaldehyde with methylamine followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid.", "Starting Materials": ["1-methylcyclobutanecarboxaldehyde", "methylamine", "sodium borohydride", "hydrochloric acid"], "Reaction": [ "Step 1: 1-methylcyclobutanecarboxaldehyde is reacted with excess methylamine in ethanol at room temperature for several hours.", "Step 2: The resulting imine intermediate is reduced with sodium borohydride in ethanol at room temperature to yield the corresponding amine.", "Step 3: The amine is then reacted with hydrochloric acid in ethanol to yield 1-methyl-3-methylidenecyclobutan-1-amine hydrochloride as a white solid." ] }

CAS RN

2763750-82-7

Molecular Formula

C6H12ClN

Molecular Weight

133.6

Purity

95

Origin of Product

United States

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